molecular formula C18H27N3O B277734 N-cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide

Número de catálogo B277734
Peso molecular: 301.4 g/mol
Clave InChI: DNONCSOFJKJDLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CPP is a piperazine derivative that was first synthesized in 1959. It was initially developed as an analgesic agent but was later found to have potential therapeutic effects in the treatment of a variety of disorders, including addiction, epilepsy, and anxiety. CPP is structurally similar to modafinil, which is a wakefulness-promoting agent.

Mecanismo De Acción

CPP acts as a GABA transaminase inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces neuronal excitability. By increasing the levels of GABA, CPP reduces the activity of neurons in the brain, leading to a decrease in neuronal excitability. This property of CPP has been found to be useful in the treatment of addiction, epilepsy, and anxiety.
Biochemical and Physiological Effects:
CPP has been found to have several biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been found to be useful in the treatment of addiction, epilepsy, and anxiety. CPP has also been found to increase the levels of dopamine in the brain, which plays a crucial role in reward and motivation. This property of CPP has been exploited in the treatment of addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CPP has several advantages for lab experiments. It is a potent inhibitor of GABA transaminase, which makes it useful in the study of GABAergic neurotransmission. It is also easy to synthesize and has a high purity. However, CPP has some limitations for lab experiments. It has a short half-life, which makes it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experiments.

Direcciones Futuras

CPP has several potential future directions. It has been found to be useful in the treatment of addiction, epilepsy, and anxiety. Further research is needed to determine its efficacy in the treatment of other disorders, such as depression and schizophrenia. CPP has also been found to increase the levels of dopamine in the brain, which makes it a potential candidate for the treatment of Parkinson's disease. Further research is needed to determine its safety and efficacy in the treatment of Parkinson's disease. Finally, CPP has been found to have potential applications in the field of neuroprotection. Further research is needed to determine its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease.
In conclusion, CPP is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of GABA transaminase, which increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been exploited in the treatment of addiction, epilepsy, and anxiety. CPP has several advantages for lab experiments, but also has some limitations. Further research is needed to determine its safety and efficacy in the treatment of various disorders, and its potential for neuroprotection.

Métodos De Síntesis

CPP can be synthesized using different methods, but the most common one involves the reaction of cyclohexylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine to form CPP.

Aplicaciones Científicas De Investigación

CPP has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This property of CPP has been exploited in the treatment of addiction, epilepsy, and anxiety.

Propiedades

Nombre del producto

N-cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide

Fórmula molecular

C18H27N3O

Peso molecular

301.4 g/mol

Nombre IUPAC

N-cyclohexyl-4-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-15-6-5-9-17(14-15)20-10-12-21(13-11-20)18(22)19-16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3,(H,19,22)

Clave InChI

DNONCSOFJKJDLS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3

SMILES canónico

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.